molecular formula C14H15N5O5S B2913756 methyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689749-61-9

methyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2913756
CAS No.: 689749-61-9
M. Wt: 365.36
InChI Key: VUGVWYLYUBSNET-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at three positions:

  • Position 4: Methyl group.
  • Position 5: A [(4-nitrophenyl)formamido]methyl moiety, introducing electron-withdrawing nitro and amide functionalities.
  • Position 3: A sulfanyl-linked methyl acetate ester.

Its synthesis likely involves nucleophilic substitution or condensation reactions, as seen in analogous triazole derivatives .

Properties

IUPAC Name

methyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5S/c1-18-11(16-17-14(18)25-8-12(20)24-2)7-15-13(21)9-3-5-10(6-4-9)19(22)23/h3-6H,7-8H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGVWYLYUBSNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the nitrophenyl and formamido groups. The final step involves the esterification of the sulfanylacetate moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example,

Biological Activity

Methyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that exhibits significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The presence of the nitrophenyl group and the sulfanyl moiety enhances its reactivity and potential interactions with biological targets.

Molecular Formula : C14_{14}H16_{16}N4_{4}O4_{4}S
Molecular Weight : 328.36 g/mol

Antimicrobial Properties

Research indicates that compounds containing triazole rings often exhibit antimicrobial properties. For instance, similar triazole derivatives have shown effectiveness against various bacterial strains and fungi. The specific compound in focus has been evaluated for its antibacterial and antifungal activities.

Microbial Strain Activity Reference
Escherichia coliModerate
Staphylococcus aureusStrong
Candida albicansModerate

These findings suggest that this compound could serve as a lead compound in the development of new antimicrobial agents.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within microbial cells. The triazole moiety can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby leading to cell death. Additionally, the nitrophenyl group may enhance the compound's ability to penetrate microbial membranes and interact with intracellular targets.

Case Studies

  • Antibacterial Activity : In a study evaluating various triazole derivatives, this compound demonstrated significant antibacterial activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.
  • Antifungal Efficacy : Another study assessed the antifungal properties of this compound against Candida albicans. The results showed that it inhibited fungal growth effectively at higher concentrations, indicating potential use in treating fungal infections.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the side chains have been shown to improve potency against resistant strains of bacteria and fungi. For instance:

Derivative Modification Activity Improvement
Compound AIncreased alkyl chain lengthEnhanced antibacterial activity
Compound BAddition of halogen substituentsImproved antifungal efficacy

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name R4 R5 R3 Molecular Formula Molecular Weight (g/mol)
Target Compound Methyl [(4-Nitrophenyl)formamido]methyl SCH2COOCH3 C15H16N6O5S 400.39
Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 4-Fluorophenyl [(4-Nitrobenzoyl)amino]methyl SCH2COOCH2CH3 C21H20FN5O5S 473.47
2-((4-Methyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate Methyl 3-Methoxyphenyl SCH2COOCH3 C14H16N4O3S 328.37
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate H (4-Nitrobenzylidene)amino; CF3 SCH2COOCH2CH3 C15H14F3N5O4S 425.36

Key Observations :

  • The target compound uniquely combines a 4-methyl group with a 4-nitrophenylformamido side chain, enhancing steric bulk and electron-deficient character compared to methoxyphenyl or trifluoromethyl analogs .
  • Ethyl ester derivatives (e.g., ) exhibit higher molecular weights due to extended alkyl chains but similar sulfanyl-acetate backbones.

Insights :

  • The target compound ’s nitro group likely reduces solubility in aqueous media compared to methoxy or pyridinyl analogs .
  • Synthesis of triazole-thioacetates commonly involves KOH-mediated nucleophilic substitution, as in .

Table 3: Bioactivity Comparison

Compound Name Reported Bioactivity Metabolites/Stability
Target Compound Not explicitly reported; inferred antimicrobial/anti-exudative potential (analogous to ) Likely undergoes ester hydrolysis (cf. )
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Anti-exudative activity; IC50 values in µM range Stable in plasma; metabolites unidentified
Potassium 2-((4-amino-5-(morpholino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate Metabolite detected at m/z 288.2 (likely de-esterified product) Rapid clearance (t1/2 ~5 min)

Key Findings :

  • The target compound’s nitro group may enhance metabolic stability compared to amino-substituted analogs .
  • Sulfanyl-acetate esters generally show moderate plasma stability, with ester hydrolysis as a primary metabolic pathway .

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